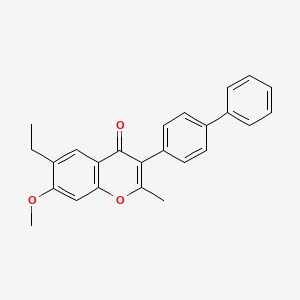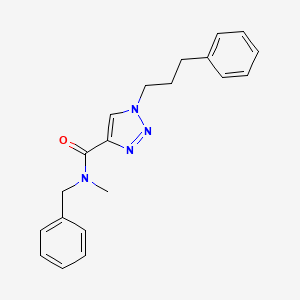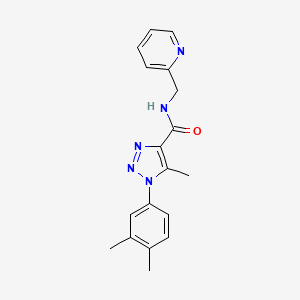
6-fluoro-4-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-4-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)quinoline is a synthetic compound that belongs to the class of quinolone antibiotics. It has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery.
Aplicaciones Científicas De Investigación
6-fluoro-4-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)quinoline has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been shown to exhibit potent antibacterial activity against a wide range of Gram-negative and Gram-positive bacteria. In addition, it has been found to be active against some strains of Mycobacterium tuberculosis, the causative agent of tuberculosis.
Mecanismo De Acción
The exact mechanism of action of 6-fluoro-4-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)quinoline is not fully understood. However, it is believed to target bacterial DNA synthesis by inhibiting the activity of DNA gyrase and topoisomerase IV, two enzymes that are essential for bacterial DNA replication and transcription.
Biochemical and physiological effects:
The biochemical and physiological effects of 6-fluoro-4-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)quinoline have been studied in vitro and in vivo. It has been found to be well-tolerated in animal models and exhibits low toxicity. In addition, it has been shown to have good pharmacokinetic properties, including good oral bioavailability and high tissue penetration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-fluoro-4-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)quinoline is its broad-spectrum antibacterial activity. It has been shown to be active against a wide range of bacterial species, including multidrug-resistant strains. In addition, it exhibits good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its potential to cause drug resistance, which can limit its long-term efficacy.
Direcciones Futuras
For research include the optimization of its chemical structure, evaluation of its efficacy against other infectious diseases, and investigation of its potential use as a diagnostic tool.
Métodos De Síntesis
The synthesis of 6-fluoro-4-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)quinoline involves the reaction of 6-fluoro-2-(trifluoromethyl)quinoline with 4-methylpiperazine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields. The purity of the product can be improved by recrystallization or column chromatography.
Propiedades
IUPAC Name |
6-fluoro-4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4N3/c1-21-4-6-22(7-5-21)13-9-14(15(17,18)19)20-12-3-2-10(16)8-11(12)13/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGZAZCPGUDAQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC3=C2C=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26729246 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Fluoro-4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-{[(4-chlorophenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B4890817.png)





![2-methyl-N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4890844.png)
![1-[2-(1-adamantyl)ethoxy]-3-(4-thiomorpholinyl)-2-propanol hydrochloride](/img/structure/B4890850.png)
![methyl 4-{[5-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinyl]methyl}benzoate](/img/structure/B4890858.png)
![2-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B4890866.png)
![3-bromo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4890867.png)
![4-{[(benzylamino)carbonothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B4890881.png)
![5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890895.png)
![6-methyl-N,N-dipropyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4890909.png)